![molecular formula C22H39N3O7S B1680520 Reparixin L-lysine salt CAS No. 266359-93-7](/img/structure/B1680520.png)
Reparixin L-lysine salt
Overview
Description
Reparixin L-lysine salt is an allosteric inhibitor of chemokine receptor 1/2 (CXCR1/2) activation . It is used for research purposes and is not sold to patients .
Molecular Structure Analysis
The chemical formula of Reparixin L-lysine salt is C14H21NO3S.C6H14N2O2 . Its molecular weight is 429.58 . The exact mass is 429.2509 and the elemental analysis is: C, 53.97; H, 8.03; N, 8.58; O, 22.87; S, 6.55 .Chemical Reactions Analysis
Reparixin L-lysine salt is known to inhibit the activation of CXCR1 and CXCR2 chemokine receptors . It suppresses the receptor-induced intracellular signaling cascade and cellular response .Physical And Chemical Properties Analysis
Reparixin L-lysine salt is a crystalline solid . It is soluble to 50 mM in DMSO and to 5 mM in water with gentle warming .Scientific Research Applications
Inhibition of Neutrophil Recruitment
Reparixin L-lysine salt is known to inhibit vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury. This application is crucial in reducing inflammation and damage caused by ischemic events, which can lead to conditions such as stroke or heart attack .
Cancer Stem Cell Depletion
Another significant application of Reparixin L-lysine salt is its ability to selectively deplete cancer stem cells in human breast cancer cell lines and xenograft models. This property is particularly valuable in cancer research, where targeting cancer stem cells can potentially prevent tumor growth and recurrence .
CXCR1 and CXCR2 Allosteric Antagonism
Reparixin L-lysine salt acts as a potent and noncompetitive allosteric antagonist of CXCR1 and CXCR2 chemokine receptors. This inhibition is essential for preventing CXCL8-induced human polymorphonuclear cell migration, which plays a role in various inflammatory diseases .
Hypertension Management
In spontaneously hypertensive rats, reparixin has been shown to reduce blood pressure by inhibiting hypertension-related mediators such as IL-8, 12-lipoxygenase, and endothelin-1. This suggests potential applications in managing hypertension in humans .
COVID-19 Pneumonia Treatment
A Phase 3 study has demonstrated the safety and tolerability of reparixin in patients with hypoxemic respiratory failure due to COVID-19 pneumonia. It indicates that reparixin may offer an additional advantage in preventing disease deterioration leading to ICU admission when used in addition to optimal therapy .
Community-Acquired Pneumonia Therapy
Reparixin is being investigated as an add-on therapy to standard care to limit the progression in patients with community-acquired pneumonia (CAP), including COVID-19. This research aims to evaluate its efficacy in preventing disease progression .
Neurological Deficit Improvement
The interleukin-8 (IL-8/CXCL8) receptor inhibitor reparixin has been studied for its effects on long-term neurological deficits and late inflammatory response in models of transient and permanent middle cerebral artery occlusion (MCAO). The findings suggest reparixin could improve outcomes after such events .
Mechanism of Action
Target of Action
Reparixin L-lysine salt primarily targets the CXCR1 and CXCR2 chemokine receptors . These receptors are specific for interleukin-8 (IL-8), a chemokine, and are mainly expressed in neutrophils . They mediate neutrophil migration to the site of inflammation and are also involved in tumor aggressive growth and metastasis of human malignant melanoma .
Mode of Action
Reparixin L-lysine salt acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 . It interacts with these receptors in a non-competitive manner, blocking them in an inactive conformation . This action suppresses the receptor-induced intracellular signaling cascade and cellular response .
Biochemical Pathways
The primary biochemical pathway affected by Reparixin L-lysine salt is the IL-8 signaling pathway . By inhibiting CXCR1 and CXCR2, the drug blocks a range of activities related to IL-8 signaling, including leukocyte recruitment and other inflammatory responses .
Pharmacokinetics
The pharmacokinetics of Reparixin L-lysine salt have been studied in rats and dogs . The best beneficial outcome of reparixin treatment required 7-day administration either by intraperitoneal route (15 mg/kg) or subcutaneous infusion via osmotic pumps (10 mg/kg), reaching a steady blood level of 8 microg/ml .
Result of Action
Reparixin L-lysine salt has multiple effects at the molecular and cellular levels. It inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . It also selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models . In spontaneously hypertensive rats, reparixin administered daily for three weeks reduces blood pressure by inhibiting hypertension-related mediators, IL-8, 12-lipoxygenase, and endothelin-1 .
Action Environment
The efficacy of Reparixin L-lysine salt can be influenced by various environmental factors. For instance, the drug’s efficacy was found to be lower in cells expressing the Ile43Val CXCR1 mutant
Future Directions
Reparixin L-lysine salt has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . It shows promise in the field of cancer research, particularly in the study of cancer stem cells .
Relevant Papers There are numerous papers citing the use of Reparixin L-lysine salt in various studies . These include research in areas such as cancer cell biology , rheumatoid diseases , and immunology . The specific details of these papers were not provided in the search results.
properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433019 | |
Record name | Reparixin L-lysine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reparixin L-lysine salt | |
CAS RN |
266359-93-7 | |
Record name | Reparixin lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reparixin L-lysine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPARIXIN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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